N~1~-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the condensation of 5,6-dimethyl-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N~1~-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N1-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in critical biochemical pathways, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N’-(2-furylmethyl)thiourea
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methylbenzenesulfonyl)acetamide hydrochloride
Uniqueness
Compared to similar compounds, N1-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a sulfonamide group makes it particularly effective in disrupting biological processes, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-4-6-13(7-5-10)22(19,20)18-16-17-14-8-11(2)12(3)9-15(14)21-16/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOFRLINXCTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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